molecular formula C10H13NO4S B13033333 (R)-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid

(R)-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid

Cat. No.: B13033333
M. Wt: 243.28 g/mol
InChI Key: FFVVNXZPAQFBJC-MRVPVSSYSA-N
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Description

®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid is an organic compound that features a thiophene ring, a butanoic acid moiety, and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and butanoic acid derivatives.

    Formation of Intermediate: The thiophene ring is functionalized through various reactions, such as halogenation or lithiation, to introduce the necessary substituents.

    Coupling Reactions: The functionalized thiophene is then coupled with a butanoic acid derivative using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of ®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, organolithium compounds, and Grignard reagents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of ®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function.

    Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid share structural similarities.

    Butanoic Acid Derivatives: Compounds such as 3-hydroxybutanoic acid and 4-aminobutanoic acid have similar functional groups.

Uniqueness

®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications in diverse fields. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development.

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

(3R)-3-(methoxycarbonylamino)-4-thiophen-3-ylbutanoic acid

InChI

InChI=1S/C10H13NO4S/c1-15-10(14)11-8(5-9(12)13)4-7-2-3-16-6-7/h2-3,6,8H,4-5H2,1H3,(H,11,14)(H,12,13)/t8-/m1/s1

InChI Key

FFVVNXZPAQFBJC-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)N[C@H](CC1=CSC=C1)CC(=O)O

Canonical SMILES

COC(=O)NC(CC1=CSC=C1)CC(=O)O

Origin of Product

United States

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